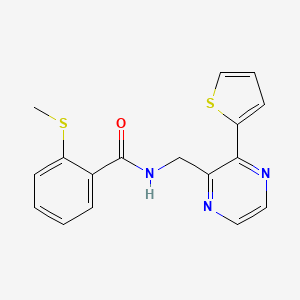

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a pyrazinylmethyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyrazinylmethyl substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent research highlights the anticancer potential of compounds similar to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. Studies indicate that such compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Inhibition of Proliferation : Disruption of key signaling pathways involved in cell cycle regulation.

- Autophagy Activation : Promotion of autophagic processes that degrade damaged cellular components .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in disease processes. For instance, similar benzamide derivatives have been investigated as inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease treatment .

Material Science Applications

Beyond medicinal chemistry, this compound could have applications in material science due to its unique electronic properties stemming from the thiophene and pyrazine groups. These materials can be explored for:

- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics due to their semiconducting properties.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives with similar structures showed promising results against breast cancer cell lines, indicating a need for further exploration into their therapeutic potential .

- Enzyme Inhibition Research : Investigations into BACE1 inhibitors have revealed that benzamide derivatives can significantly lower amyloid-beta levels in preclinical models, suggesting potential applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

- 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

- 2-(ethylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

- 2-(methylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

The compound 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide , identified by CAS number 2034239-20-6 , is a heterocyclic organic compound with potential biological activities. Its structure integrates a methylthio group, a thiophene moiety, and a pyrazine derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3OS2 with a molecular weight of 341.5 g/mol . The presence of sulfur and nitrogen heteroatoms in the structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3OS2 |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 2034239-20-6 |

Biological Activity Overview

Research into the biological activity of compounds similar to This compound has shown promising results in various areas, particularly in anticancer and antiviral activities.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have been shown to inhibit cell proliferation in glioblastoma and neuroblastoma models. The LC50 values for these compounds often fall below 200 nM, demonstrating potent activity compared to existing therapies .

- Case Study: Cytotoxicity in Cancer Cells

- Cell Lines Tested : U87 (glioblastoma), BE (neuroblastoma)

- Results :

- LC50 for compound 1 was found to be 18.9 nM in BE cells.

- U87 cells showed an LC50 of approximately 200 nM.

Antiviral Activity

The compound's structural elements suggest potential antiviral properties. Research on N-Heterocycles has indicated that modifications at specific positions can enhance binding affinity and biological activity against viral proteins. In particular, certain derivatives have demonstrated effectiveness at concentrations as low as 0.20 μM against viral targets .

The proposed mechanism of action for compounds like This compound typically involves:

- Inhibition of Enzymatic Activity : Targeting key enzymes involved in cancer cell proliferation or viral replication.

- Interference with Cell Signaling Pathways : Modulating pathways that control cell growth and survival.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals varying degrees of biological activity based on structural differences:

| Compound Name | Anticancer Activity (LC50) | Antiviral Activity (μM) |

|---|---|---|

| This compound | ~200 nM | ~0.20 |

| Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate | <20 nM | Not specified |

| 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | Moderate | Moderate |

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-14-6-3-2-5-12(14)17(21)20-11-13-16(19-9-8-18-13)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDSNMUXFFELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.